
1-(4-Ethynylphenyl)piperidine
Overview
Description
1-(4-Ethynylphenyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines. This compound features a piperidine ring substituted with a 4-ethynylphenyl group. Piperidines are known for their significant role in medicinal chemistry due to their presence in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)piperidine can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 4-bromophenylpiperidine is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethynylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4-(piperidin-1-yl)benzaldehyde.
Reduction: Formation of 1-(4-ethylphenyl)piperidine.
Substitution: Formation of 4-bromo-1-(4-ethynylphenyl)piperidine.
Scientific Research Applications
1-(4-Ethynylphenyl)piperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethynylphenyl)piperidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various physiological effects.
Comparison with Similar Compounds
- 1-(4-Methylphenyl)piperidine
- 1-(4-Chlorophenyl)piperidine
- 1-(4-Bromophenyl)piperidine
Comparison: 1-(4-Ethynylphenyl)piperidine is unique due to the presence of the ethynyl group, which imparts distinct electronic properties compared to its analogs. This makes it particularly useful in the synthesis of compounds with specific electronic or photophysical characteristics.
Biological Activity
1-(4-Ethynylphenyl)piperidine is an organic compound characterized by its unique structural features, which include a piperidine ring and an ethynyl group attached to a phenyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as a scaffold for drug development.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : Approximately 197.25 g/mol
- Structural Features : The compound contains a piperidine ring substituted with a 4-ethynylphenyl group, enhancing its reactivity and solubility in organic solvents.
Pharmacological Potential
Research indicates that this compound exhibits promising biological activities, particularly in pharmacology. Its derivatives have been studied for their potential as enzyme inhibitors, notably targeting Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell signaling pathways. Some derivatives have shown moderate inhibitory activity against BTK, suggesting their potential application in cancer therapies .
While specific mechanisms of action for this compound remain under investigation, studies on related compounds indicate that modifications on the piperidine ring can significantly affect pharmacological profiles. This highlights the importance of structure-activity relationships (SAR) in drug design .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and notable activities of compounds similar to this compound:
Compound Name | Structure Features | Notable Activity |
---|---|---|
1-(4-Bromophenyl)piperidine | Bromine substitution on phenyl | Antidepressant properties |
1-(4-Methylphenyl)piperidine | Methyl substitution on phenyl | Analgesic effects |
1-(3-Ethynylphenyl)piperidine | Ethynyl group at position 3 | Potential anti-cancer activity |
This compound stands out due to its ethynyl substitution at the para position relative to the nitrogen atom in the piperidine ring, which enhances its reactivity and potential binding interactions compared to other derivatives .
Study on BTK Inhibition
A study exploring the inhibitory effects of this compound derivatives on BTK revealed that certain modifications led to increased binding affinity and selectivity. This research underscores the compound's potential as a lead structure for designing new cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(4-Ethynylphenyl)piperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation or coupling reactions. For example, piperidine derivatives are often functionalized via Sonogashira coupling to introduce ethynyl groups . Key variables include:
- Catalysts : Pd/Cu systems for cross-coupling (e.g., Pd(PPh₃)₄, CuI).
- Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
- Temperature : Moderate heating (60–80°C) to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm regiochemistry of the ethynyl group (sharp singlet at ~2.5 ppm for terminal alkyne protons) and piperidine ring conformation (axial/equatorial proton splitting) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of piperidine ring).
- IR Spectroscopy : Detect alkyne C≡C stretch (~2100 cm⁻¹) and aromatic C-H bends .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves (nitrile), lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritancy (analogous to piperidine derivatives) .
- Storage : Inert atmosphere (argon) at –20°C to prevent alkyne oxidation .
Advanced Research Questions
Q. How can researchers optimize the reaction efficiency of this compound derivatives for target-selective biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., electron-withdrawing groups on the phenyl ring) and assess binding affinity via radioligand assays .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic effects of the ethynyl group on π-π stacking interactions with biological targets .
- High-Throughput Screening : Test libraries of derivatives against receptor panels (e.g., GPCRs, ion channels) to identify lead compounds .
Q. How should conflicting data on the compound’s solubility and bioavailability be resolved?
- Methodological Answer :
- Controlled Solubility Assays : Compare logP values (octanol/water) under varying pH conditions (e.g., 4.0 vs. 7.4) to account for protonation of the piperidine nitrogen .
- Bioavailability Studies : Use Caco-2 cell monolayers to measure permeability and identify formulation strategies (e.g., cyclodextrin encapsulation) .
- Statistical Analysis : Apply ANOVA to reconcile discrepancies between in vitro and in vivo data, considering variables like metabolic stability .
Q. What theoretical frameworks explain the compound’s mechanism in modulating neurotransmitter systems?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with dopamine D2 or serotonin 5-HT2A receptors, focusing on the ethynyl group’s role in hydrophobic pocket binding .
- Kinetic Studies : Perform stopped-flow fluorescence to measure binding kinetics (kon/koff) and compare with structural analogs (e.g., 1-(4-Methylphenyl)piperidine) .
- In Vivo Electrophysiology : Record neuronal activity in rodent models to correlate pharmacokinetic profiles with behavioral outcomes .
Q. How can researchers design experiments to validate hypotheses about the compound’s metabolic stability?
- Methodological Answer :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (LC-MS/MS analysis) .
- CYP450 Inhibition Assays : Test isoform-specific inhibition (e.g., CYP3A4, CYP2D6) to predict drug-drug interaction risks .
- Isotope Labeling : Synthesize <sup>13</sup>C-labeled analogs for tracking metabolic pathways via NMR .
Properties
IUPAC Name |
1-(4-ethynylphenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-12-6-8-13(9-7-12)14-10-4-3-5-11-14/h1,6-9H,3-5,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVTWKBBVMEXGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)N2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482325 | |
Record name | 1-(4-ethynylphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41876-66-8 | |
Record name | 1-(4-ethynylphenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-N-PIPERIDINOPHENYL ACETYLENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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